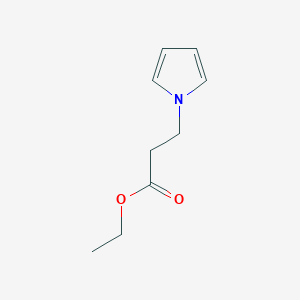

1H-Pyrrole-1-propanoic acid, ethyl ester

Description

1H-Pyrrole-1-propanoic acid, ethyl ester (CAS: 89059-06-3) is an ethyl ester derivative of pyrrole-propanoic acid. Its molecular formula is C₇H₉NO₂, with a molecular weight of 139.15 g/mol. The compound features a pyrrole ring substituted at the 1-position with a propanoic acid ethyl ester group. Pyrrole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their heterocyclic aromatic structure, which enables diverse reactivity and biological activity .

Properties

IUPAC Name |

ethyl 3-pyrrol-1-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h3-4,6-7H,2,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYHDYHUWBUOBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478867 | |

| Record name | 1H-Pyrrole-1-propanoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50463-83-7 | |

| Record name | 1H-Pyrrole-1-propanoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1H-Pyrrole-1-propanoic acid, ethyl ester can be synthesized through several methods. One common approach involves the hydrolysis of 1-(2-cyanoethyl)pyrrole, followed by esterification with ethanol. The reaction conditions typically include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-1-propanoic acid, ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1H-Pyrrole-1-propanoic acid, ethyl ester is utilized as an important building block in organic synthesis. Its structure allows for various modifications to create more complex compounds.

Key Applications in Organic Synthesis :

- Synthesis of Pyrrole Derivatives : The compound serves as a precursor for synthesizing other pyrrole derivatives, which are valuable in pharmaceuticals and agrochemicals. For instance, it can be transformed into more complex structures through alkylation and acylation reactions .

- Reactions with Electrophiles : Due to the nucleophilic nature of the pyrrole ring, it readily reacts with electrophiles, facilitating the formation of diverse chemical entities that can be further explored for biological activity .

Medicinal Chemistry

The therapeutic potential of this compound has been investigated in several studies, highlighting its bioactive properties.

Therapeutic Applications :

- Antitumor Activity : Research indicates that pyrrole derivatives exhibit significant antitumor properties. For example, studies have shown that modifications to the pyrrole structure can enhance its efficacy against various cancer cell lines .

- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs .

- Antibacterial Activity : Some derivatives of pyrrole have demonstrated antibacterial properties, suggesting potential applications in treating bacterial infections .

Biosensor Technology

This compound is also employed in the development of biosensors due to its conductive properties when polymerized.

Applications in Biosensors :

- Electrochemical Sensors : The compound is used to create multi-layered films that enhance the sensitivity and selectivity of electrochemical sensors. For instance, it has been incorporated into electrodes for detecting biomolecules like glucose and other metabolites .

- Polymerization Studies : The electrochemical polymerization of this compound leads to the formation of conductive polymers that can be used in various sensing applications. These polymers exhibit high electrocatalytic activity for oxidation reactions, making them suitable for biosensing applications .

Case Studies

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-propanoic acid, ethyl ester involves its ability to form multi-layered films with nanoparticles, such as gold and nickel oxide. These films exhibit unique conductive properties, making them suitable for use in biosensors and other electronic applications . The molecular targets and pathways involved include the interaction of the pyrrole derivative with metal nanoparticles, leading to the formation of stable, conductive films.

Comparison with Similar Compounds

Ethyl 1H-Pyrrole-2-propanate (CAS: 55490-37-4)

- Molecular Formula: C₉H₁₃NO₂

- Molecular Weight : 167.21 g/mol

- Key Differences: Substituent Position: The ester group is attached to the pyrrole ring at the 2-position instead of the 1-position. Physical Properties: Predicted density is 1.088 g/cm³, and boiling point is 267.1°C, higher than typical values for 1-substituted pyrrole esters due to increased molecular complexity .

3-Amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylic Acid Ethyl Ester (CAS: 59021-51-1)

- Molecular Formula : C₁₄H₁₃N₃O₂

- Molecular Weight : 255.27 g/mol

1H-Pyrrole-2-carboxylic Acid, 5-Ethenyl-4-[1-(phenylmethoxy)-2-propynyl]-1-(phenylmethyl)-, Ethyl Ester (CAS: 770729-18-5)

- Molecular Formula: C₂₆H₂₅NO₃

- Molecular Weight : 399.48 g/mol

- Key Differences :

Physicochemical and Functional Comparisons

Molecular Weight and Complexity

| Compound | Molecular Weight (g/mol) | Notable Substituents |

|---|---|---|

| 1H-Pyrrole-1-propanoic acid, ethyl ester | 139.15 | Ethyl ester at 1-position |

| Ethyl 1H-pyrrole-2-propanate | 167.21 | Ethyl ester at 2-position |

| 3-Amino-4-cyano-1-phenyl derivative | 255.27 | Phenyl, cyano, amino groups |

| 5-Ethenyl-4-propynyl derivative | 399.48 | Phenylmethyl, ethenyl, propynyl |

Boiling Points and Solubility

- This compound: Lower boiling point compared to 2-substituted isomers due to reduced molecular symmetry.

- Ethyl 1H-pyrrole-2-propanate : Higher boiling point (267.1°C) suggests stronger intermolecular forces, possibly from dipole interactions in the 2-substituted structure .

- Phenyl-substituted derivatives : Likely exhibit poor water solubility due to aromatic groups, favoring organic solvents.

Biological Activity

1H-Pyrrole-1-propanoic acid, ethyl ester (CAS No. 50463-83-7) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the pyrrole family, which are five-membered heterocyclic compounds known for their diverse biological activities. The synthesis of this compound typically involves the reaction of pyrrole derivatives with propanoic acid under specific conditions to yield the ethyl ester form. For instance, a common synthetic route involves refluxing pyrrole with ethyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like acetonitrile .

Biological Activities

Antitumor Activity

Pyrrole derivatives, including this compound, have been reported to exhibit significant antitumor properties. A study indicated that certain pyrrole derivatives inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and survival .

Enzyme Inhibition

Research has demonstrated that pyrrole-based compounds can act as inhibitors for various enzymes. For instance, some studies have shown that 1H-Pyrrole-1-propanoic acid derivatives inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets for treating neurodegenerative diseases like Alzheimer's . The dual inhibition of AChE and MAO-B by certain pyrrole derivatives has been highlighted as particularly promising .

Antimicrobial Activity

The antimicrobial potential of pyrrole compounds has also been explored. Various studies have indicated that these compounds exhibit activity against a range of pathogens, suggesting their utility in developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Binding : The compound may bind to the active sites or allosteric sites of target enzymes, inhibiting their activity and disrupting metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Signal Transduction Interference : By modulating signal transduction pathways, these compounds can induce apoptosis in cancer cells or enhance neuronal signaling in the context of neurodegenerative diseases .

Case Studies

Several case studies have illustrated the biological efficacy of 1H-Pyrrole-1-propanoic acid derivatives:

| Study | Findings |

|---|---|

| Liu et al. (2005) | Identified antitumor properties in marine-derived pyrroles. |

| Banwell et al. (2006) | Demonstrated enzyme inhibition leading to reduced cancer cell viability. |

| Sosa et al. (2002) | Reported significant AChE inhibition by pyrrole derivatives, indicating potential for Alzheimer's treatment. |

Q & A

Q. Key Factors Affecting Yield :

- Catalyst Selection : AlCl₃ in trichloroacetylation improves electrophilic substitution efficiency .

- Temperature Control : Low temperatures (0°C) minimize side reactions during trichloroacetylation .

- Reagent Purity : Use of anhydrous methanol in esterification reduces hydrolysis side reactions .

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Catalysts | Yield (%) | Reference |

|---|---|---|---|

| Trichloroacetylation | AlCl₃, ClCH₂CH₂Cl | 70–85 | |

| Cyanopyrrole Hydrolysis | HCl, ethanol | 60–75 |

Basic: How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

Q. Methodological Answer :

- ¹H NMR : The ethyl ester group (-COOCH₂CH₃) appears as a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂). Pyrrole protons resonate as a multiplet at δ 6.2–6.8 ppm .

- IR Spectroscopy : Strong absorption at ~1730 cm⁻¹ confirms the ester carbonyl (C=O). N-H stretching (pyrrole) appears as a broad peak at ~3400 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 169 (C₇H₉NO₂) with fragmentation peaks at m/z 122 (loss of CH₂CH₃) and m/z 94 (pyrrole ring) .

Q. Validation Protocol :

- Cross-validate NMR/IR data with computational predictions (e.g., density functional theory) to resolve ambiguities in overlapping peaks.

- Compare fragmentation patterns in MS with databases (e.g., NIST) .

Basic: What are the key physical and chemical properties critical for laboratory handling?

Q. Methodological Answer :

- Predicted Properties :

- Stability :

Q. Table 2: Critical Physical Properties

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 514.9°C (predicted) | |

| pKa | 12.23 | |

| Density | 1.08 g/cm³ |

Advanced: What strategies optimize regioselectivity in derivatization reactions?

Q. Methodological Answer :

- Electrophilic Substitution : Use directing groups (e.g., ester moieties) to bias reactivity at the pyrrole β-position. For example, bromination with Br₂ in DMF/K₂CO₃ selectively yields 4-bromo derivatives (85% regioselectivity) .

- Catalytic Approaches : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) target specific positions by leveraging steric effects of the ethyl ester group .

Q. Case Study :

- Bromination Optimization : Adjusting Br₂ stoichiometry (1 eq.) and reaction time (2 h) minimizes di-brominated byproducts .

Advanced: How does this compound interact with biological targets, and what assays evaluate its activity?

Q. Methodological Answer :

- Biochemical Sensing : The compound’s pyrrole moiety facilitates electropolymerization onto gold surfaces for biosensor fabrication. Activated esters (via EDC/NHS) enable covalent conjugation with cyclodextrins for analyte recognition .

- Antibacterial Assays : Disk diffusion tests against E. coli and S. aureus assess efficacy. Synergy with silver nanoparticles enhances activity (observed in GC-MS profiles) .

Q. Mechanistic Insights :

- Target Binding : Pyrrole derivatives disrupt bacterial membrane integrity via hydrophobic interactions .

Advanced: How can discrepancies in synthetic yields be resolved through parameter adjustments?

Q. Methodological Answer :

- Contradictory Data : Yields for trichloroacetylation range from 70–85% due to variations in AlCl₃ purity or moisture content .

- Resolution Strategies :

- Parameter Screening : Use design of experiments (DoE) to optimize temperature, catalyst loading, and solvent ratios.

- In Situ Monitoring : FTIR tracks reaction progress (e.g., carbonyl peak intensity) to identify incomplete steps .

Q. Table 3: Yield Optimization via DoE

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| AlCl₃ Concentration | 5–10 mol% | +15% |

| Reaction Temperature | 0–5°C | +10% |

| Solvent (ClCH₂CH₂Cl) | Anhydrous | +8% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.